molecular formula C24H30ClN7O2 B1678291 Palbociclib hydrochloride CAS No. 827022-32-2

Palbociclib hydrochloride

Cat. No. B1678291
M. Wt: 484 g/mol
InChI Key: STEQOHNDWONVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of palbociclib involves four key steps: constructing pyrimidinopyridone, introducing 5-piperazin-1-yl-pyridin-2-ylamino in the 2-position, acetyl in the 6-position, and cyclopentyl in the 8-position .


Molecular Structure Analysis

Palbociclib hydrochloride has a molecular formula of C24H31Cl2N7O2 and a molecular weight of 520.455 Da . The introduction of 10-HCPT structure in HP-1 molecule brings an additional hydrogen bond and three π-anion bonds to the compound, so the binding of HP-1 to CDK4 is tighter than that of palbociclib .


Chemical Reactions Analysis

Palbociclib derivatives have been synthesized from Palbociclib and 10-HCPT, and their biological activities were investigated . These derivatives showed anti-cancer roles by acting on dual targets and had the characteristics of high efficiencies and low toxicities .


Physical And Chemical Properties Analysis

Palbociclib hydrochloride is a yellow to orange powder with a pKa of 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen). The solubility of palbociclib in aqueous media decreases over the range pH 4.3 to pH 9.0 .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitor in Breast Cancer

Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor, has shown significant efficacy in breast cancer treatment, particularly in estrogen receptor-positive, HER2-negative advanced breast cancer. Its combination with letrozole has improved progression-free survival compared to letrozole alone, highlighting its potential as a first-line treatment in advanced breast cancer settings (Finn et al., 2015).

Efficacy in Hepatocellular Carcinoma

Palbociclib has demonstrated promising results in preclinical models of hepatocellular carcinoma (HCC). Its ability to suppress cell proliferation and induce cell cycle arrest in HCC cell lines suggests a novel therapeutic strategy for HCC treatment, especially in combination with sorafenib (Bollard et al., 2016).

Mechanistic Insights and Functional Implications

Research into the mechanistic action of Palbociclib has revealed its involvement in lysosomal trapping and the induction of cellular senescence in cancer cells. These findings suggest that Palbociclib's activity extends beyond cell cycle inhibition, contributing to its anti-cancer effects through additional cellular mechanisms (Llanos et al., 2019).

Bone Marrow Suppression Differentiation

Palbociclib's effect on bone marrow suppression, particularly its reversible nature and differentiation from cytotoxic chemotherapies, provides insight into its safety profile. This differentiation is crucial for managing palbociclib-induced toxicity and optimizing clinical benefits in cancer treatment (Hu et al., 2015).

CDK4/6 Inhibition and Radiosensitivity

The combination of Palbociclib with radiation therapy has been explored in hepatocellular carcinoma and cholangiocarcinoma. Palbociclib enhances radiosensitivity by inhibiting the ataxia telangiectasia-mutated kinase-mediated DNA damage response, providing a foundation for novel combination strategies against liver cancer (Huang et al., 2018).

Real-World Clinical Outcomes

Real-world studies have evaluated palbociclib's effectiveness and safety in treating HR+/HER2- advanced/metastatic breast cancer. These studies offer valuable insights into treatment patterns, progression-free survival rates, and clinical outcomes, supporting palbociclib's use in real-world settings (Taylor‐Stokes et al., 2019).

Safety Analysis in Advanced Metastatic Breast Cancer

Detailed safety analyses have been conducted to understand palbociclib's safety profile in combination with fulvestrant for treating HR-positive/HER2-negative advanced metastatic breast cancer. These studies highlight the manageability of palbociclib's primary toxicity, asymptomatic neutropenia, through dose modification (Verma et al., 2016).

Safety And Hazards

Palbociclib may cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of serious infections . It may also cause severe or life-threatening inflammation of the lungs during treatment that can lead to death . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Palbociclib was the first CDK4/6 inhibitor to be approved as a cancer therapy . Current development of CDK4/6 inhibitors and future directions in the treatment of advanced hormone-receptor-positive breast cancer are being explored . The positioning of palbociclib in the current clinical guidelines for advanced HR-positive/HER2-negative breast cancer is also being integrated .

properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEQOHNDWONVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465655
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palbociclib hydrochloride

CAS RN

827022-32-2
Record name Palbociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palbociclib hydrochloride
Reactant of Route 2
Palbociclib hydrochloride
Reactant of Route 3
Palbociclib hydrochloride
Reactant of Route 4
Palbociclib hydrochloride
Reactant of Route 5
Palbociclib hydrochloride
Reactant of Route 6
Palbociclib hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.